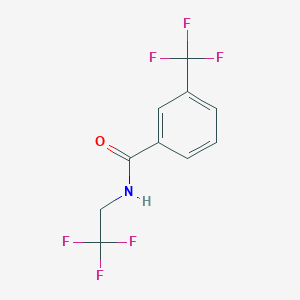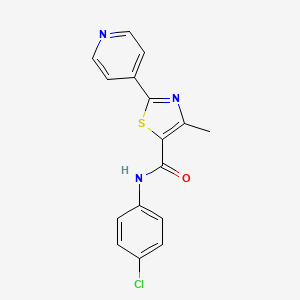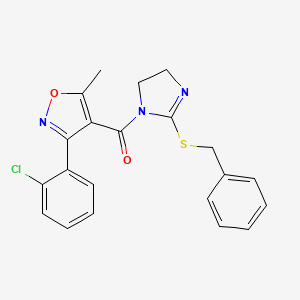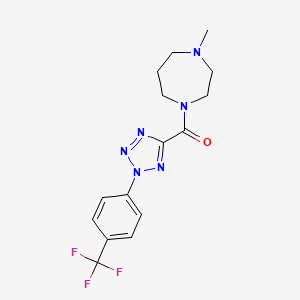
N-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. Also known as TFB, this compound has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
科学研究应用
TFB has been used in various scientific research applications due to its ability to selectively inhibit certain enzymes and proteins. For example, TFB has been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in the regulation of various cellular processes such as cell growth and differentiation. TFB has also been shown to inhibit the activity of the proteasome, a protein complex that is involved in the degradation of proteins in cells. Furthermore, TFB has been used in the study of various diseases such as cancer and Alzheimer's disease.
作用机制
The mechanism of action of TFB involves its ability to bind to specific sites on enzymes and proteins, thereby inhibiting their activity. TFB has been shown to bind to the ATP-binding site on protein kinase CK2, preventing the enzyme from phosphorylating its substrates. Similarly, TFB has been shown to bind to the active site of the proteasome, inhibiting its ability to degrade proteins.
Biochemical and Physiological Effects
TFB has been shown to have various biochemical and physiological effects. For example, TFB has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of protein kinase CK2. TFB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, TFB has been shown to have neuroprotective effects in models of Alzheimer's disease, possibly by inhibiting the activity of the proteasome.
实验室实验的优点和局限性
One advantage of using TFB in lab experiments is its selectivity for certain enzymes and proteins. This allows researchers to study the specific effects of inhibiting these targets without affecting other cellular processes. Additionally, TFB is relatively easy to synthesize and has good stability under various conditions. However, one limitation of using TFB is its potential toxicity, which may limit its use in certain experiments. Furthermore, the effects of TFB may vary depending on the specific cell type or organism being studied.
未来方向
There are several future directions for the study of TFB. One area of research is the development of more potent and selective inhibitors of protein kinase CK2 and the proteasome. Another area of research is the investigation of the effects of TFB in different disease models, such as Parkinson's disease and Huntington's disease. Furthermore, the use of TFB as a tool for studying the role of specific enzymes and proteins in various cellular processes is an area of ongoing research.
合成方法
The synthesis of TFB involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 2,2,2-trifluoroethylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields TFB as a white solid in good yield. This synthetic method has been widely used in the preparation of TFB for research purposes.
属性
IUPAC Name |
N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO/c11-9(12,13)5-17-8(18)6-2-1-3-7(4-6)10(14,15)16/h1-4H,5H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKLFORNZDXRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2620693.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2620695.png)
![3,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2620697.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2620700.png)

![(E)-3-(2-Chloropyridin-4-yl)-1-[4-(1,4-oxazepan-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2620705.png)
![4-benzyl-2-(2-chloro-6-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2620706.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2620707.png)

![N-(2,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2620709.png)
![Ethyl 5-(1-adamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2620710.png)